molecular formula C11H7F2NOS B2614571 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde CAS No. 2059955-81-4

4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde

Cat. No. B2614571
CAS RN: 2059955-81-4
M. Wt: 239.24
InChI Key: QCBQGGWHSTZQTO-UHFFFAOYSA-N
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Description

“4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Bioactive Hydrazones:

    • Benzaldehyde derivatives have been synthesized and explored for their biological activity. One study investigated the synthesis of [4-(4-Bromophenyl)thiazol-2-yl]hydrazones, revealing their potential antimicrobial activity against organisms like Candida albicans (Ramadan, 2010).
  • Development of Novel Compounds with Biological Activities:

    • Novel compounds, including ferrocenyl-containing thiazole imine derivatives, were synthesized and showed promising results in plant growth regulation and antifungal activities (Yu, Shao, & Fang, 2007).
    • New thiazolo[2,3-b]quinazolinones, incorporating benzaldehyde derivatives, were synthesized, exhibiting significant anticancer and antibacterial properties, suggesting their potential as drug templates (Deshineni, AryaC, Banothu, Velpula, & Chellamella, 2020).
  • Antimicrobial and Corrosion Inhibition Applications:

    • Compounds derived from benzaldehydes, like 1,3-Benzothiazole Derivatives, have shown not only antimicrobial effects but also potential as corrosion inhibitors, offering a dual application in medicinal and industrial fields (Nayak & Bhat, 2023).

Photophysical and Catalytic Applications

Mechanism of Action

The mechanism of action of thiazole derivatives is diverse and depends on the specific derivative and its biological target. For example, some thiazole derivatives have been found to have antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Safety and Hazards

The safety data sheet for a similar compound, 2-(Trifluoromethyl)benzaldehyde, indicates that it is a combustible liquid, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NOS/c12-10(13)11-14-5-9(16-11)8-3-1-7(6-15)2-4-8/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBQGGWHSTZQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=C(S2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2059955-81-4
Record name 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde
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